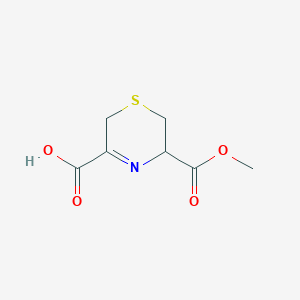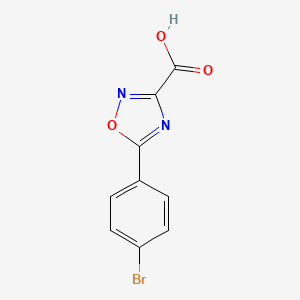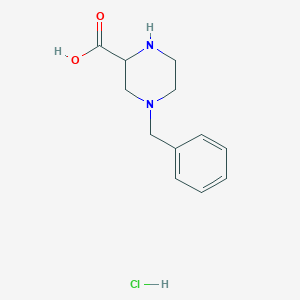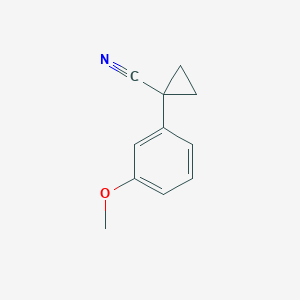
1-(3-Methoxyphenyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(3-Methoxyphenyl)cyclopropanecarbonitrile (MPCPC) is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. MPCPC is a cyclic organic compound with a three-membered ring containing a nitrogen atom. It is a white crystalline solid that is soluble in a variety of organic solvents and has a melting point of 143-144 °C.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
1-(3-Methoxyphenyl)cyclopropanecarbonitrile, and its derivatives, are significant in cancer research. A study conducted by Lu et al. (2021) synthesized a compound (C22H23N5O3) using 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid, which showed significant inhibitory activity against some cancer cell lines, demonstrating potential antiproliferative properties (Lu et al., 2021).
Role in Photochemical Studies
Mizuno et al. (1983) reported the photochemical cis-trans isomerization of 1,2-bis(4-methoxyphenyl)cyclopropanes. This process, sensitized by 9,10-dicyanoanthracene in aerated acetonitrile solutions, involves a chain process with a cation radical produced from the cyclopropanes (Mizuno et al., 1983).
Spectroscopic and Calorimetric Studies
Ikeda et al. (2003) conducted spectroscopic and calorimetric studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer. Their research used derivatives of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile to explore the degenerate rearrangement of methylenecyclopropanes (Ikeda et al., 2003).
Applications in Organic Synthesis
The compound and its derivatives have applications in organic synthesis. For instance, Baird et al. (2001) used a derivative in a stepwise procedure involving a 1,3-dipolar cycloaddition to prepare racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes (Baird et al., 2001).
Biotransformation Studies
Wang and Feng (2003) studied the biotransformations of cyclopropanecarbonitriles, including derivatives of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. They demonstrated its use in synthesizing optically pure geminally dimethyl-substituted cyclopropanecarboxylic acids and amides under mild conditions (Wang & Feng, 2003).
Catalytic Oxidation Studies
In catalytic oxidation studies, Cui and Dolphin (1995) discussed the oxidation of 1-(4-ethoxy-3-methoxyphenyl)propane and its derivatives by meso-tetra(2,6-dichloro-3-sulphonatophenyl)porphyrin iron chloride and tert-butylhydroperoxide, highlighting its potential in lignin degradation research (Cui & Dolphin, 1995).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXNVXVQOIXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679707 | |
| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclopropanecarbonitrile | |
CAS RN |
74205-01-9 | |
| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
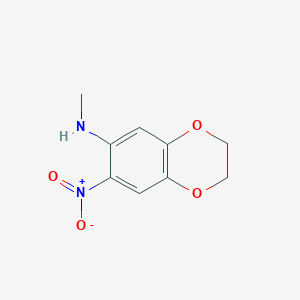
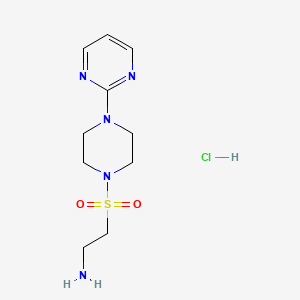
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

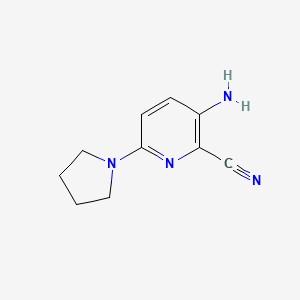
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)


